molecular formula C9H14N2 B12875663 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12875663
M. Wt: 150.22 g/mol
InChI Key: NUEWYCXBUIOTHM-UHFFFAOYSA-N
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Description

5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable pyridine derivative, followed by cyclization to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogen or alkyl groups at specific positions on the compound .

Scientific Research Applications

5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

5-ethyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine

InChI

InChI=1S/C9H14N2/c1-2-11-6-4-9-8(7-11)3-5-10-9/h3,5,10H,2,4,6-7H2,1H3

InChI Key

NUEWYCXBUIOTHM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C=CN2

Origin of Product

United States

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